molecular formula C17H15FN2O2S2 B2706431 N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 942006-82-8

N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No. B2706431
CAS RN: 942006-82-8
M. Wt: 362.44
InChI Key: GYYGJKWIXGOPNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d]thiazole ring, the introduction of the fluorine atom, and the attachment of the methoxyphenyl and propanamide groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazole ring, the fluorine atom, the methoxyphenyl group, and the propanamide group. These groups could potentially influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its reactivity, while the presence of the methoxy group could influence its solubility .

Scientific Research Applications

Anti-Cancer Activity

This compound has shown promising anti-cancer properties. A series of isoxazole derivatives of this compound were synthesized and evaluated for their cytotoxicity. Notably, these derivatives exhibited anti-cancer activity against various cancer cell lines, including Colo205, U937, MCF7, and A549. Among these, the Colo205 cell line was particularly sensitive to the compound, with IC50 values ranging from 5.04 to 13 μM .

Cell Cycle Regulation

One of the most interesting effects observed was G2/M cell cycle arrest induced by compound 20c (a derivative of this compound) in Colo205 cells. This arrest could potentially inhibit rapid cell proliferation, making it a valuable candidate for further study. The compound achieved this effect by altering the balance of key mitochondrial proteins, such as Bcl-2 and Bax, ultimately leading to apoptosis. Additionally, the levels of p53, a crucial tumor suppressor protein, increased significantly in 20c-treated Colo205 cells .

Potential Small-Molecule Activator of p53

Compound 20c’s ability to enhance p53 levels suggests that it could serve as a small-molecule activator of p53. As p53 plays a critical role in maintaining the equilibrium between cell proliferation and apoptosis, further investigation is warranted. In vivo studies using colon cancer models may shed more light on its potential therapeutic applications .

Antimicrobial and Antioxidant Studies

While specific studies on this compound’s antimicrobial and antioxidant properties are not directly mentioned in the literature, related derivatives have been investigated. For instance, oxidovanadium(IV) complexes of a similar compound (2-((E)-(6-fluorobenzo[d]thiazol-2-ylimino)methyl)-6-methoxyphenol) were studied for their antimicrobial and antioxidant activities . Although not identical, these findings suggest that exploring the compound’s antimicrobial and antioxidant potential could be worthwhile.

Future Directions

The future directions for the study of this compound would depend on its intended use and the results of initial studies. If it shows promising properties, it could be further studied for potential applications .

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S2/c1-22-12-3-5-13(6-4-12)23-9-8-16(21)20-17-19-14-7-2-11(18)10-15(14)24-17/h2-7,10H,8-9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYGJKWIXGOPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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